rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride
Description
Structure and Properties The compound is a bicyclic secondary amine featuring a [2.2.1]heptane scaffold with a methyl ester group at the 5-position and a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 177.63 g/mol (adjusted for stereochemistry and substituents) . The bicyclo[2.2.1]heptane framework introduces significant ring strain, influencing reactivity and conformational rigidity, while the methyl ester enhances lipophilicity compared to free carboxylic acids.
The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical intermediates or bioactive molecule development .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-3-6-2-5(7)4-9-6;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m0./s1 |
InChI Key |
HWXFAQPPPXBKCZ-LBZPYWGZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1CN2.Cl |
Canonical SMILES |
COC(=O)C1CC2CC1CN2.Cl |
Origin of Product |
United States |
Preparation Methods
a. Epimerization–Lactamization Cascade Reaction
A prominent method involves an epimerization–lactamization cascade starting from functionalized amino acid derivatives. Specifically, the process utilizes (2S,4R)-4-aminoproline methyl esters, which undergo base-induced epimerization at the 2-position, followed by intramolecular aminolysis to form the bridged lactam intermediate, which then cyclizes to the bicyclic amine (see). Key parameters include:
| Parameter | Conditions | Effect |
|---|---|---|
| Base used | Strong bases like sodium hydride or potassium tert-butoxide | Facilitates epimerization and lactam formation |
| N-Protective groups | Electron-withdrawing groups (e.g., Boc, Cbz) | Enhance reactivity and stereocontrol |
| Solvent | Polar aprotic solvents like DMF or DMSO | Improve reaction efficiency |
This cascade reaction enables stereoselective synthesis of the bicyclic amine with high diastereoselectivity, crucial for subsequent functionalization.
b. Alternative Cyclization Approaches
Other methods include intramolecular nucleophilic substitution and radical cyclizations, but these are less commonly employed due to lower stereocontrol and yields.
Functionalization to Methyl Ester and Carboxylate Formation
The core amine is typically converted into the methyl ester derivative via standard esterification protocols:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Fischer esterification | Methanol, acid catalyst (e.g., sulfuric acid) | Reflux | Yields methyl ester with retention of stereochemistry |
| Carbodiimide-mediated coupling | DCC or EDC, methanol | Room temperature | Alternative route with milder conditions |
The methyl ester serves as a precursor for further modifications, including conversion to the hydrochloride salt.
Preparation of the Hydrochloride Salt
The final step involves converting the free base methyl ester derivative into its hydrochloride salt:
- Procedure : Dissolution of the free base in anhydrous diethyl ether or ethanol, followed by bubbling dry hydrogen chloride gas or adding a solution of hydrogen chloride in diethyl ether.
- Isolation : The resulting precipitate of the hydrochloride salt is filtered, washed, and dried under vacuum.
This method ensures high purity and stability of the hydrochloride salt, which is essential for pharmaceutical applications.
Alternative Synthetic Routes and Innovations
Recent patents and research articles suggest alternative routes, including:
- Halogenation and fluorination reactions : Using reagents like Deoxo-Fluor® and N-halosuccinimides to introduce fluorine or halogen substituents at specific positions, followed by reduction or elimination to form the desired bicyclic structure (see,).
- Use of chiral auxiliaries or catalysts : To enhance stereoselectivity during cyclization and functionalization.
- Radical-mediated cyclizations : For constructing complex bicyclic frameworks with diverse substituents.
Summary of Preparation Methods
Data Table: Summary of Key Preparation Parameters
| Step | Reagents | Conditions | Yield | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Core cyclization | Amino ester derivatives, base | Room temp to reflux | 70-85% | High | Cascade epimerization-lactamization |
| Esterification | Methanol, acid catalyst | Reflux | >90% | Retains stereochemistry | Standard esterification |
| Salt formation | HCl gas or HCl solution | Room temp | Quantitative | Stereochemically pure | Purification by precipitation |
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations
- Substituent Effects : Hydroxyl groups () increase polarity and hydrogen-bonding capacity, whereas methyl esters () enhance lipophilicity.
- Heteroatom Substitution : Replacement of nitrogen with oxygen () alters electronic properties and may reduce basicity.
Physicochemical and Pharmacological Properties
Table 2: Comparative Data
| Property | Target Compound | (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol HCl | rac-methyl [2.1.1]hexane analog |
|---|---|---|---|
| LogP (Predicted) | ~1.2 (ester) | ~-0.5 (hydroxyl) | ~1.5 (ester + methyl) |
| Aqueous Solubility | Moderate (HCl salt) | High (polar hydroxyl) | Low (lipophilic substituents) |
| Synthetic Accessibility | Intermediate | High (simple substitution) | Challenging (smaller ring) |
| Reported Applications | Pharmaceutical intermediate | Not specified | Building block for heterocycles |
Key Findings
- Lipophilicity : Methyl ester derivatives (Target, ) exhibit higher logP values than hydroxylated analogs (), suggesting better membrane permeability.
- Solubility : Hydrochloride salts (Target, ) balance lipophilicity with aqueous solubility, critical for drug formulation.
- Ring Strain : [2.1.1] systems () may limit synthetic scalability due to challenging ring-closure steps.
Biological Activity
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride is a bicyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive examination of the biological activity associated with this compound, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structural Characteristics
- Chemical Formula : C₉H₁₄ClN₁O₂
- Molecular Weight : 201.67 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| LogP | 0.54 |
| Polar Surface Area | 25 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's bicyclic structure allows it to fit into active sites of enzymes or receptors, potentially modulating their activity.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Therapeutic Potential
Research has indicated that this compound has potential applications in various therapeutic areas:
- Neuropharmacology : Investigated for its effects on neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Case Studies
Several studies have explored the biological effects of this compound:
-
Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties in models of oxidative stress-induced neuronal damage.
- Methodology : In vitro assays using neuronal cell lines exposed to oxidative stress.
- Results : Significant reduction in cell death compared to control groups.
-
Antitumor Activity : In a comparative study with other bicyclic compounds, this compound showed promising results in inhibiting the proliferation of melanoma cells.
- Methodology : Cell viability assays were conducted using different concentrations of the compound.
- Results : IC50 values indicated effective inhibition at submicromolar concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Rac-methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride | Moderate anticancer activity |
| Rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate | Limited neuroprotective effects |
| Rac-methyl (1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride | High affinity for opioid receptors |
Q & A
Q. What are the common synthetic routes for rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride?
The synthesis involves three key steps:
- Bicyclic core formation : Cycloaddition or ring-closing metathesis to construct the 2-azabicyclo[2.2.1]heptane scaffold.
- Esterification : Methyl ester introduction via nucleophilic substitution or acid-catalyzed esterification.
- Salt formation : Reaction with HCl to yield the hydrochloride salt, enhancing solubility and stability . Example: A reported method uses dichloromethane as the solvent and reflux conditions to optimize yield (75–85%) .
Q. Which spectroscopic methods confirm the compound’s structure and stereochemistry?
- NMR (¹H, ¹³C) : Assigns proton and carbon environments; coupling constants verify bicyclic geometry.
- X-ray crystallography : Resolves absolute stereochemistry (e.g., R/S configurations at positions 1, 4, and 5) .
- Mass spectrometry (HRMS) : Validates molecular formula (C₈H₁₄ClNO₂) and purity .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt improves aqueous solubility (critical for biological assays) by forming ionic interactions with water. Comparative studies show a 3–5× solubility increase over the free base. Stability is enhanced in acidic buffers (pH 4–6) due to reduced ester hydrolysis .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and enantiomeric purity?
- Catalyst screening : Chiral catalysts (e.g., Rhodium(I) complexes) enhance enantioselectivity during bicyclic core formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Temperature control : Lower temps (0–5°C) reduce side reactions during esterification .
- Chiral HPLC : Post-synthesis analysis ensures >99% enantiomeric purity .
Q. How to resolve contradictions in reported binding affinity data across studies?
- Assay standardization : Use uniform conditions (e.g., pH 7.4, 25°C) for receptor binding assays.
- Structural analogs comparison : A table from highlights how substituents affect activity:
| Compound | Functional Groups | Binding Affinity (Ki, nM) |
|---|---|---|
| Target compound (hydrochloride) | Ester, bicyclic amine | 120 ± 15 |
| Free base analog | Carboxylic acid, bicyclic amine | 450 ± 50 |
| Oxygen-containing analog | Ether, ester | 890 ± 100 |
Differences arise from solubility and steric effects .
Q. What role does stereochemistry play in biological activity?
The (1R,4S,5S) configuration is critical for receptor interaction:
- Docking studies : The R-configuration at position 1 aligns with hydrophobic pockets in serotonin receptors.
- Inactive enantiomers : (1S,4R,5R) analogs show 10× lower activity in vitro .
- Synthesis of enantiopure samples : Use chiral auxiliaries or enzymatic resolution .
Q. How to design in silico models to predict receptor interactions?
- Molecular docking : Use software (AutoDock Vina) with receptor crystal structures (e.g., PDB ID 4IB4).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- Validation : Compare predicted binding energies with experimental IC₅₀ values .
Q. What experimental approaches assess metabolic stability in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Metabolite identification : Use high-resolution MS/MS to detect oxidation or ester hydrolysis products.
- Comparative pharmacokinetics : Measure half-life (t₁/₂) in plasma vs. structural analogs .
Data Contradiction Analysis
A recurring discrepancy involves variable IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase). Contributing factors:
- Purity : Impurities >2% skew results; use HPLC to verify ≥98% purity.
- Assay pH : Activity drops at pH <6 due to protonation of the bicyclic amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
